

# Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research

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## Compound of Interest

Compound Name: Amdizalisib

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## Introduction

**Amdizalisib**, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).<sup>[1]</sup> Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.<sup>[2][3]</sup> The aberrant activation of the PI3K $\delta$  signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.<sup>[1][4]</sup>

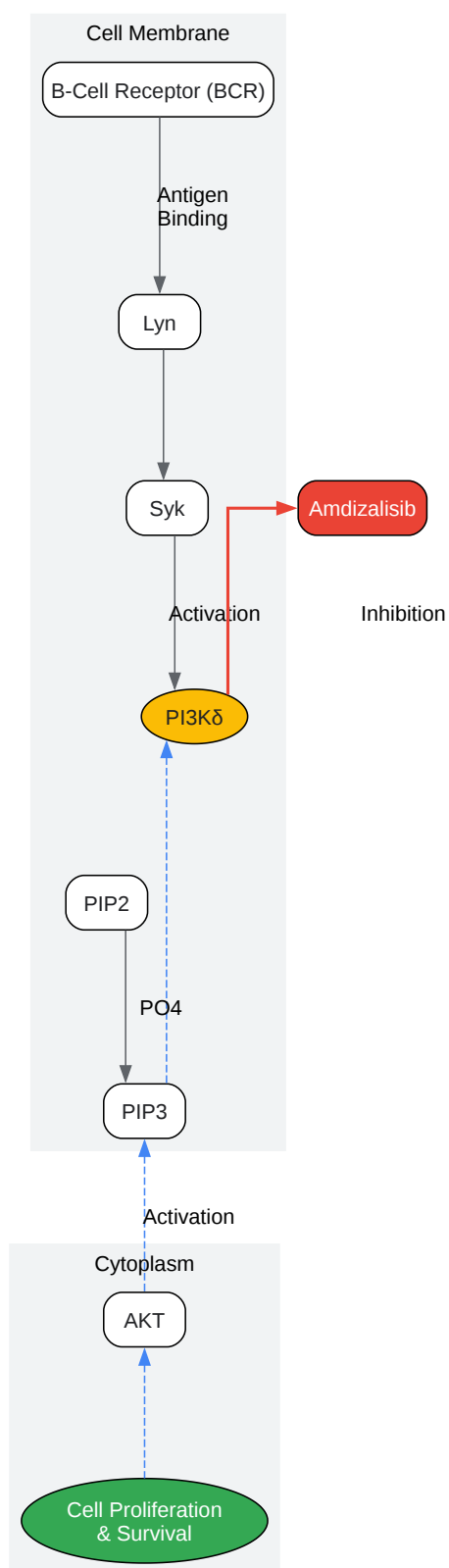
**Amdizalisib** has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.<sup>[1][5]</sup> This guide provides an in-depth technical overview of **Amdizalisib**, summarizing key data and experimental methodologies to support ongoing research and development efforts.

## Mechanism of Action: Targeting the PI3K $\delta$ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.<sup>[6]</sup> The PI3K $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.<sup>[7][8]</sup> In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.<sup>[5]</sup>

Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates PI3K $\delta$ .<sup>[4]</sup><sup>[9]</sup> Activated PI3K $\delta$  then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.

**Amdizalisib** is an ATP-competitive inhibitor that selectively binds to PI3K $\delta$ , blocking its kinase activity.<sup>[10]</sup> This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K $\delta$ /AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections.<sup>[8]</sup>



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**Caption:** PI3K $\delta$  signaling pathway and **Amdizalisib**'s mechanism of action.

## Preclinical Research and In Vitro/In Vivo Activity

**Amdizalisib** has demonstrated potent and selective inhibitory activity in a range of preclinical models.

## Biochemical and Cellular Activity

In biochemical and cellular assays, **Amdizalisib** potently inhibited PI3K $\delta$ . It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1  $\mu$ M.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]

Assay Type	Target	IC50 Value	Reference
Biochemical Assay	PI3K $\delta$	0.8 - 3 nM	[1]
Cellular Assay (p-AKT)	PI3K $\delta$	0.8 - 3 nM	[1]
Human Whole Blood Assay	PI3K $\delta$	0.8 - 3 nM	[1]
Cell Viability (B-cell lymphoma lines)	Various	0.005 - 5 $\mu$ M	[1]

## In Vivo Anti-Tumor Activity

In animal models, **Amdizalisib** has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, **Amdizalisib** enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

## Experimental Protocols

### Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

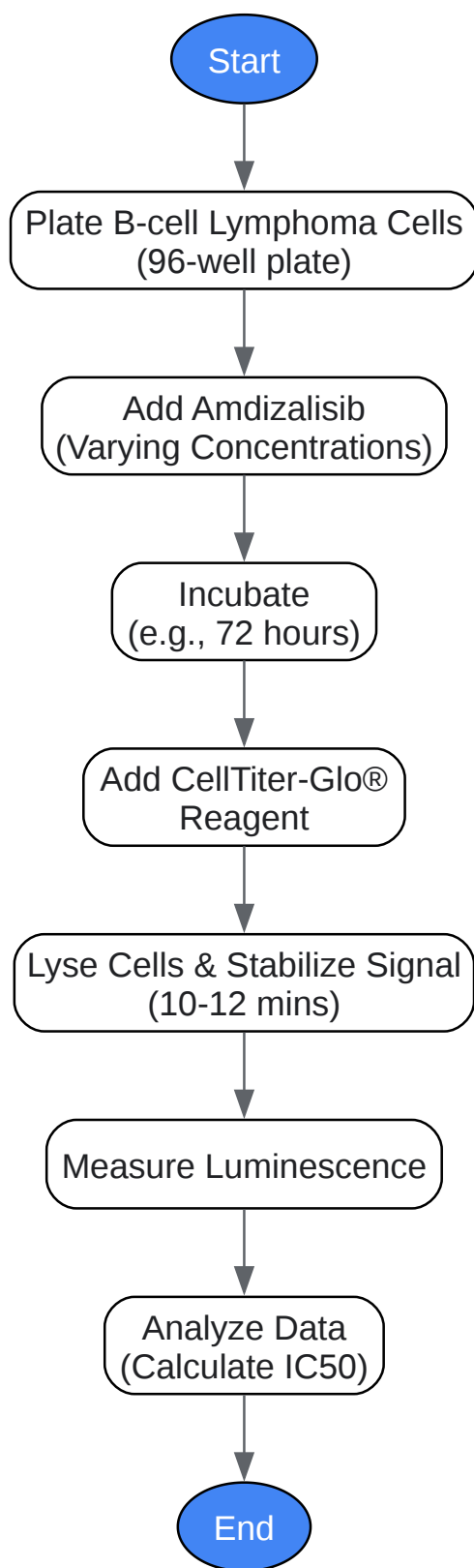
This assay quantifies the activity of PI3K $\delta$  by measuring the production of ADP.

- **Reaction Setup:** A reaction mixture is prepared containing PI3K $\delta$  enzyme, substrate (PIP2), and ATP in a suitable buffer.
- **Inhibitor Addition:** **Amdizalisib** is added at various concentrations to the reaction mixture.
- **Incubation:** The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.
- **Detection:** The Transcreener™ ADP<sup>2</sup> FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.
- **Measurement:** The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.
- **Data Analysis:** IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[1\]](#)

## Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- **Cell Plating:** B-cell lymphoma cell lines are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with varying concentrations of **Amdizalisib**.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).
- **Reagent Addition:** An equal volume of CellTiter-Glo® Reagent is added to each well.
- **Lysis and Signal Stabilization:** The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- **Measurement:** Luminescence is recorded using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[\[1\]](#)



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**Caption:** A typical experimental workflow for a cell viability assay.

## Clinical Research Findings

**Amdizalisib** is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[\[4\]](#)[\[5\]](#)

### Phase I Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of **Amdizalisib**.

- **Key Findings:** The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[\[11\]](#) The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[\[11\]](#) Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[\[11\]](#)
- **Safety Profile:** The most common Grade  $\geq 3$  non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade  $\geq 3$  hematologic TEAE was neutropenia.[\[11\]](#)

Dose Cohort	Number of Patients	DLTs Observed	Adverse Events (Grade $\geq 3$ )
Cohort A (BID)	29	4	Asymptomatic amylase increase, hypercalcemia, lipase increase
Cohort B (QD)	27	5	Maculopapular rash, hypertriglyceridemia, QT prolongation, rash

Data from ASH 2020 presentation of study NCT03128164.[\[11\]](#)

### Phase II Registration Trial in Follicular Lymphoma (NCT04849351)

This multi-center, single-arm study in China evaluated **Amdizalisib** monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[\[4\]](#)[\[12\]](#)

- Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[\[4\]](#)
- Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints include complete response rate (CRR), progression-free survival (PFS), time to response (TTR), and duration of response (DoR).[\[4\]](#)
- Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[\[4\]](#)

## Pharmacokinetics and Metabolism

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of **Amdizalisib**.

### Preclinical Pharmacokinetics

- Absorption: **Amdizalisib** is well-absorbed orally.[\[2\]](#)[\[3\]](#)
- Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[\[2\]](#)[\[3\]](#)
- Metabolism: **Amdizalisib** is extensively metabolized in vivo.[\[2\]](#)[\[3\]](#) The main metabolic pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[\[10\]](#)
- Excretion: The drug and its metabolites are primarily excreted through bile and urine.[\[2\]](#)[\[3\]](#)
- Drug-Drug Interactions: **Amdizalisib** showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[\[2\]](#)[\[3\]](#)[\[13\]](#)



Species	Clearance	Volume of Distribution (Vss)	Plasma Protein Binding
Mice	Low to moderate	N/A	High (~90%)
Rats	Low to moderate	N/A	High (~90%)
Dogs	Low to moderate	N/A	High (~90%)
Monkeys	Low to moderate	N/A	High (~90%)

Data from preclinical ADME studies.[2][3]

## Human Pharmacokinetics

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, **Amdizalisib** was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]

## Conclusion

**Amdizalisib** is a highly selective and potent PI3K $\delta$  inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of **Amdizalisib** as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.

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